Prolyl Hydroxylase inhibitor 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prolyl Hydroxylase Inhibitor 1 is a compound that inhibits the activity of prolyl hydroxylase enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors, which are transcription factors that respond to changes in oxygen levels in the cellular environment. By inhibiting prolyl hydroxylase, this compound stabilizes hypoxia-inducible factors, leading to the activation of various genes involved in processes such as erythropoiesis, angiogenesis, and metabolism .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Prolyl Hydroxylase Inhibitor 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Detailed synthetic procedures can be found in specialized chemical literature .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Mechanism of Action

Prolyl Hydroxylase inhibitor 1 targets the enzymatic activity of PHDs (PHD1–3), which regulate HIF-α degradation via hydroxylation of specific proline residues (Pro402 and Pro564 in HIF-1α) . Key mechanistic insights include:

-

Competitive Inhibition : Binds to the catalytic site of PHDs, displacing 2-oxoglutarate (2OG), a critical co-substrate for hydroxylation .

-

HIF Stabilization : Prevents hydroxylation of HIF-α's oxygen-dependent degradation domain (ODD), blocking von Hippel-Lindau (VHL)-mediated ubiquitination and proteasomal degradation .

-

Transcriptional Activation : Non-hydroxylated HIF-α translocates to the nucleus, dimerizes with HIF-1β, and activates hypoxia-responsive genes (e.g., EPO, VEGF) .

Structural Activity Relationship

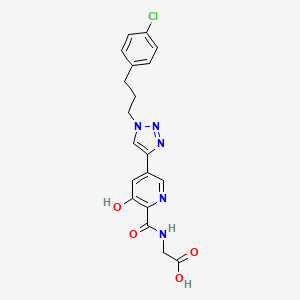

The compound’s efficacy stems from its 3-hydroxy-5-(1H-1,2,3-triazol-4-yl)picolinoyl glycine backbone , which enhances binding affinity to PHDs . Structural features critical for activity:

-

Triazole Moiety : Facilitates interactions with the PHD2 active site via hydrogen bonding .

-

Chlorine Substituent : Improves pharmacokinetic properties and oral bioavailability .

-

Hydroxypicolinoyl Group : Mimics 2OG, enabling competitive inhibition .

Pharmacokinetic and Selectivity Data

Comparative Efficacy with Clinical PHD Inhibitors

This compound exhibits comparable potency to clinical-stage PHD inhibitors (e.g., roxadustat, vadadustat) :

| Inhibitor | IC<sub>50</sub> (PHD2) | EC<sub>50</sub> (HRE-luciferase) |

|---|---|---|

| This compound | 62.23 nM | Not reported |

| Roxadustat | 27 nM | 5.1 µM |

| Vadadustat | 29 nM | 41 µM |

科学研究应用

Prolyl hydroxylase domain (PHD) inhibitors are a novel class of drugs, taken orally, that are in late-stage clinical development for treating anemia in chronic kidney disease . These inhibitors stimulate erythropoietin production by activating hypoxia-inducible factor (HIF) . Because HIF affects a broad spectrum of genes, PHD inhibitors are thought to have other effects, including protection against metabolic disorders .

Clinical Trials and Studies

- Anemia Treatment HIF prolyl-hydroxylase inhibitors are used to treat anemia . By inhibiting PHDs, these drugs upregulate HIF, promoting erythropoiesis . Several PHD inhibitors are in clinical trials for anemia treatment .

- Metabolic Disorders In obese type 2 diabetic mice, the PHD inhibitor enarodustat improves glucose and lipid metabolism and reduces albuminuria and ameliorates glomerular epithelial and endothelial damage . Enarodustat-treated mice also exhibit reduced glomerular expression and urinary excretion of C-C motif chemokine ligand 2/monocyte chemoattractant protein-1 (CCL2/MCP-1) .

- Ischemic Organs Systemic activation of HIF protects kidneys from ischemia–reperfusion injury . Overexpression of HIF using a VP16-fused HIF-1α plasmid protects the kidney against ischemia, and the same expression vector of constitutively active HIF reduces infarct size and enhances neovascularization in other ischemic organs .

- Acute Myeloid Leukemia PHD inhibition compromises AML in a HIF-1α-dependent manner to disable pro-leukemogenic pathways, re-program metabolism and induce apoptosis, in part via upregulation of BNIP3 . Concurrent inhibition of BCL-2 by venetoclax potentiates the anti-leukemic effect of PHD inhibition .

Effects of PHD inhibitors on HIF-1α protein expression

作用机制

Prolyl Hydroxylase Inhibitor 1 exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes. These enzymes hydroxylate specific proline residues on hypoxia-inducible factors, marking them for degradation under normoxic conditions. By inhibiting this hydroxylation, this compound stabilizes hypoxia-inducible factors, allowing them to accumulate and activate the transcription of target genes involved in adaptive responses to hypoxia .

相似化合物的比较

- Roxadustat

- Vadadustat

- Daprodustat

- Molidustat

Comparison: Prolyl Hydroxylase Inhibitor 1 shares similarities with other prolyl hydroxylase inhibitors in terms of its mechanism of action and therapeutic potential. it may differ in terms of potency, selectivity, and pharmacokinetic properties. For example, some inhibitors may have a higher affinity for specific prolyl hydroxylase isoforms or exhibit different metabolic profiles .

Uniqueness: The uniqueness of this compound lies in its specific binding mode and the extent of its effects on hypoxia-inducible factor stabilization. These properties make it a valuable tool for research and potential therapeutic applications .

生物活性

Prolyl Hydroxylase Inhibitor 1 (PHI-1) is a compound that plays a significant role in the regulation of hypoxia-inducible factors (HIFs) by inhibiting prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of HIF-α proteins, which are crucial for cellular responses to low oxygen levels. This article explores the biological activity of PHI-1, highlighting its mechanisms, effects on various biological pathways, and relevant research findings.

Prolyl hydroxylases, including PHD1, PHD2, and PHD3, are dioxygenases that hydroxylate specific proline residues on HIF-α proteins. Under normoxic conditions, this post-translational modification promotes the interaction between HIF-α and the von Hippel-Lindau (VHL) protein, leading to ubiquitination and proteasomal degradation of HIF-α. In contrast, under hypoxic conditions or when inhibited by compounds like PHI-1, the hydroxylation process is reduced, resulting in increased stability and accumulation of HIF-α in the nucleus where it activates target genes involved in erythropoiesis, angiogenesis, and metabolic adaptation .

Erythropoiesis

One of the most significant effects of PHI-1 is its ability to stimulate erythropoiesis by increasing endogenous erythropoietin (EPO) production. Clinical studies have demonstrated that PHI-1 can elevate hemoglobin levels comparable to traditional erythropoiesis-stimulating agents (ESAs), with additional benefits in iron metabolism regulation .

Angiogenesis

PHI-1 also enhances angiogenic processes by stabilizing HIF-2α, which promotes the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. This effect is particularly relevant in conditions where enhanced blood supply is necessary, such as ischemic diseases .

Research Findings

Recent studies have provided insights into the specificity and efficacy of PHI-1 compared to other PHD inhibitors. For instance:

- Proteomic Changes : A study utilizing quantitative mass spectrometry revealed that PHI-1 treatment resulted in distinct proteomic changes compared to hypoxia or broad-spectrum PHD inhibitors like IOX2. This highlights the specific biological pathways activated by PHI-1 .

- Gene Expression Profiles : Transcriptomic analyses have shown that PHI-1 can upregulate hundreds of genes associated with hypoxia response while downregulating others, indicating a complex regulatory role in gene expression during hypoxic stress .

Clinical Trials

Several clinical trials have assessed the safety and efficacy of PHI-1 in patients with anemia related to chronic kidney disease. Results indicate significant improvements in hemoglobin levels without the adverse effects commonly associated with ESAs, such as hypertension or thromboembolic events .

Comparative Studies

In comparative studies involving different PHD inhibitors, PHI-1 has shown superior efficacy in promoting HIF stabilization and downstream gene activation. For example, a meta-analysis highlighted that patients treated with PHI-1 exhibited better outcomes in terms of hemoglobin increase and overall patient well-being compared to those receiving standard therapies .

Data Summary

| Parameter | PHI-1 | Traditional ESAs |

|---|---|---|

| EPO Production | Significant increase | Moderate increase |

| Hemoglobin Levels | Comparable efficacy | Risk of hypertension |

| Iron Regulation | Improved iron metabolism | Limited impact |

| Side Effects | Fewer adverse effects | Thromboembolic risks |

属性

分子式 |

C19H18ClN5O4 |

|---|---|

分子量 |

415.8 g/mol |

IUPAC 名称 |

2-[[5-[1-[3-(4-chlorophenyl)propyl]triazol-4-yl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C19H18ClN5O4/c20-14-5-3-12(4-6-14)2-1-7-25-11-15(23-24-25)13-8-16(26)18(21-9-13)19(29)22-10-17(27)28/h3-6,8-9,11,26H,1-2,7,10H2,(H,22,29)(H,27,28) |

InChI 键 |

RODNKCMKPZCZKG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CCCN2C=C(N=N2)C3=CC(=C(N=C3)C(=O)NCC(=O)O)O)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。